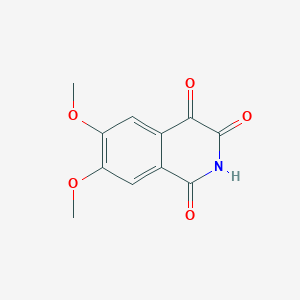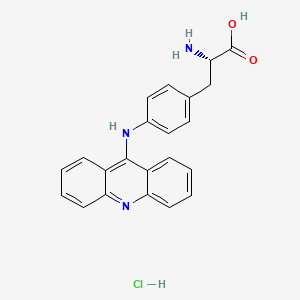
3-(3,4-Dichlorophenyl)-1-hydroxy-1-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dichlorophenyl)-1-hydroxy-1-phenylurea: is a chemical compound that belongs to the class of phenylurea derivatives It is characterized by the presence of two phenyl rings, one of which is substituted with two chlorine atoms at the 3 and 4 positions, and a hydroxyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)-1-hydroxy-1-phenylurea typically involves the reaction of 3,4-dichloroaniline with an isocyanate derivative. The process begins with the formation of the isocyanate intermediate, which is then reacted with a phenylhydrazine derivative under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the purification of the final product through crystallization or chromatography techniques. The use of automated systems and reactors ensures consistent quality and high yield of the compound.
化学反応の分析
Types of Reactions: 3-(3,4-Dichlorophenyl)-1-hydroxy-1-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry: In chemistry, 3-(3,4-Dichlorophenyl)-1-hydroxy-1-phenylurea is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a probe for investigating biochemical pathways. Its interactions with biological macromolecules can provide insights into the mechanisms of various biological processes.
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals, agrochemicals, and other products. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-hydroxy-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. This inhibition can disrupt biochemical pathways and lead to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
3-(3,4-Dichlorophenyl)-1,1-dimethylurea:
3,4-Dichlorophenylhydrazine: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: 3-(3,4-Dichlorophenyl)-1-hydroxy-1-phenylurea is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This functional group can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and specificity in various applications.
特性
分子式 |
C13H10Cl2N2O2 |
|---|---|
分子量 |
297.13 g/mol |
IUPAC名 |
3-(3,4-dichlorophenyl)-1-hydroxy-1-phenylurea |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-11-7-6-9(8-12(11)15)16-13(18)17(19)10-4-2-1-3-5-10/h1-8,19H,(H,16,18) |
InChIキー |
WIGGFEOBVITSII-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C(=O)NC2=CC(=C(C=C2)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7aS)-7a-Methyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazole-1,3-dione](/img/structure/B14502360.png)
![1-Propanesulfonic acid, 2,2'-[(octylimino)bis[(1-oxo-3,1-propanediyl)imino]]bis[2-methyl-, disodium salt](/img/structure/B14502377.png)

![6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine](/img/structure/B14502392.png)

![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethyl 4-aminobenzoate](/img/structure/B14502406.png)

![1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene](/img/structure/B14502423.png)

![6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14502435.png)


![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-5-hydroxy-4H-pyran-4-one](/img/structure/B14502451.png)
